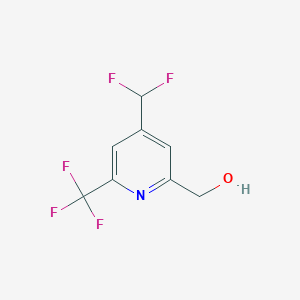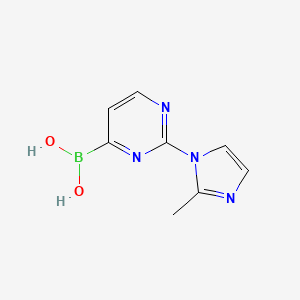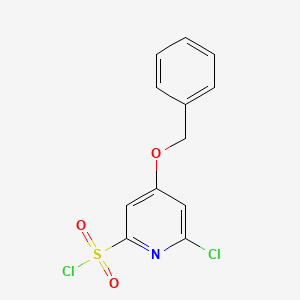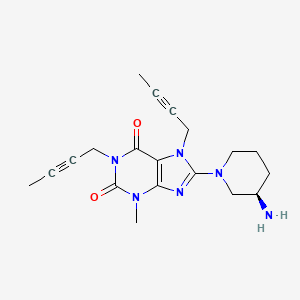![molecular formula C17H10Cl4N2O3 B14861207 5-chloro-3-{[(2-chloroacetyl)oxy]imino}-1-(3,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B14861207.png)
5-chloro-3-{[(2-chloroacetyl)oxy]imino}-1-(3,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3Z)-5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino 2-chloroacetate is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3Z)-5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino 2-chloroacetate typically involves multiple steps. One common method includes the reaction of 3,4-dichlorobenzyl chloride with 5-chloro-2-oxoindoline in the presence of a base to form the intermediate. This intermediate is then reacted with chloroacetic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[(3Z)-5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino 2-chloroacetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atoms, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
[(3Z)-5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino 2-chloroacetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which [(3Z)-5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino 2-chloroacetate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.
Comparison with Similar Compounds
Similar Compounds
Chloroform: A simple organochlorine compound used as a solvent.
Dichloromethane: Another organochlorine solvent with similar properties.
Trichloroethylene: Used as an industrial solvent and degreaser.
Uniqueness
[(3Z)-5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino 2-chloroacetate is unique due to its complex structure, which includes multiple chlorine atoms and an indole moiety. This structure imparts specific chemical and biological properties that distinguish it from simpler organochlorine compounds.
Properties
Molecular Formula |
C17H10Cl4N2O3 |
|---|---|
Molecular Weight |
432.1 g/mol |
IUPAC Name |
[(Z)-[5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate |
InChI |
InChI=1S/C17H10Cl4N2O3/c18-7-15(24)26-22-16-11-6-10(19)2-4-14(11)23(17(16)25)8-9-1-3-12(20)13(21)5-9/h1-6H,7-8H2/b22-16- |
InChI Key |
RVKASSIILVXNFJ-JWGURIENSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1CN2C3=C(C=C(C=C3)Cl)/C(=N/OC(=O)CCl)/C2=O)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1CN2C3=C(C=C(C=C3)Cl)C(=NOC(=O)CCl)C2=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


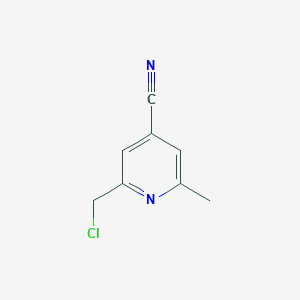
![(1S,4S,6R,9S,10R,13S,14S)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-6,14-diol](/img/structure/B14861131.png)
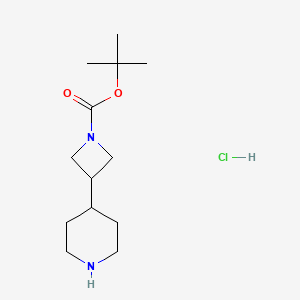
![2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine-4-carbaldehyde](/img/structure/B14861140.png)
![(But-3-en-1-yl)[2-(dimethylamino)ethyl]amine](/img/structure/B14861152.png)
![N-(4-methylbenzyl)-5-[methyl(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide](/img/structure/B14861153.png)
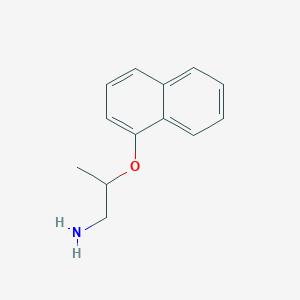

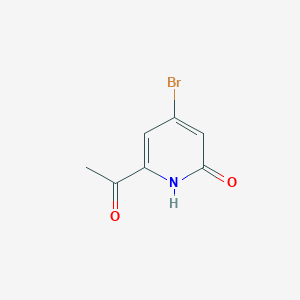
![(2R,3S,4S,4aR,9bS)-3,4,6,9-tetrahydroxy-2-(hydroxymethyl)-8-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3,4,4a,9b-tetrahydro-2H-pyrano[3,2-b][1]benzofuran-7-one](/img/structure/B14861169.png)
